molecular formula C18H23N3O4 B2731132 (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone CAS No. 1319161-76-6

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2731132
CAS No.: 1319161-76-6
M. Wt: 345.399
InChI Key: PFZIAFLXRMGOHE-UHFFFAOYSA-N
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Description

The compound (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone is a synthetic organic molecule that features a pyrazole ring substituted with a dimethoxyphenyl group and a methoxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution with the dimethoxyphenyl group: The pyrazole ring can be further functionalized by introducing the 2,5-dimethoxyphenyl group through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methoxypiperidinyl group: This step involves the reaction of the substituted pyrazole with a methoxypiperidine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

(3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(4-methoxypiperidin-1-yl)methanone: can be compared to other pyrazole derivatives with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-12-6-8-21(9-7-12)18(22)16-11-15(19-20-16)14-10-13(24-2)4-5-17(14)25-3/h4-5,10-12H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIAFLXRMGOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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